- Preparation of sulfonate-ionic liquid with low halide content using microreactor, Korea, , ,

Cas no 45470-32-4 (1,3-Dimethylimidazolium)

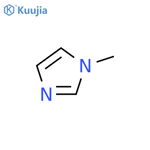

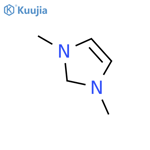

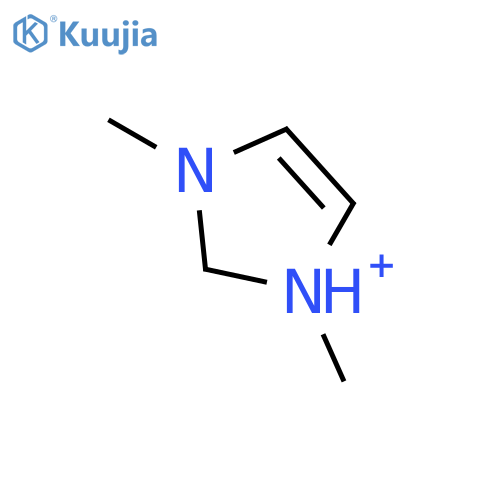

1,3-Dimethylimidazolium structure

Nom du produit:1,3-Dimethylimidazolium

1,3-Dimethylimidazolium Propriétés chimiques et physiques

Nom et identifiant

-

- 1,3-dimethyl-1,2-dihydroimidazol-1-ium

- 1,3-dimethylimidazol-1-ium

- [dmim]

- 1,3-DIMETHYLIMIDAZOLIUM

- CS-0184054

- CHEBI:61322

- 1,3-dimethylimidazolenyl carbene

- 45470-32-4

- DTXCID2028066

- AKOS032954361

- DTXSID1048095

- Q27131029

- (dmim)

- CHEMBL1229272

- 1,3-dimethyl-1H-imidazol-3-ium

- 1,3-dimethylimidazolium dimethylphosphite

- 1,3-Dimethylimidazolium

-

- Piscine à noyau: InChI=1S/C5H9N2/c1-6-3-4-7(2)5-6/h3-5H,1-2H3/q+1

- La clé Inchi: HVVRUQBMAZRKPJ-UHFFFAOYSA-N

Propriétés calculées

- Qualité précise: 97.076573296Da

- Masse isotopique unique: 97.076573296Da

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 0

- Comptage des atomes lourds: 7

- Nombre de liaisons rotatives: 0

- Complexité: 55.1

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 0.1

- Surface topologique des pôles: 8.8Ų

1,3-Dimethylimidazolium Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 10 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Solvents: Toluene ; cooled; 1 h, rt

Référence

- Removal of Organic Sulfur from Hydrocarbon Resources Using Ionic Liquids, Energy & Fuels, 2008, 22(5), 3303-3307

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Hydrogen peroxide Solvents: Methanol

Référence

- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57

Synthetic Routes 4

Conditions de réaction

1.1 20 min, 0 °C; 120 min, 0 °C

Référence

- Chloroperoxidase from Caldariomyces fumago is active in the presence of an ionic liquid as co-solvent, Biotechnology Letters, 2004, 26(23), 1815-1819

Synthetic Routes 5

Conditions de réaction

1.1 Solvents: Tetrahydrofuran ; rt; 24 h, 70 °C

Référence

- 1H NMR Evaluation of Polar and Nondeuterated Ionic Liquids for Selective Extraction of Cellulose and Xylan from Wheat Bran, ACS Sustainable Chemistry & Engineering, 2014, 2(9), 2204-2210

Synthetic Routes 6

Conditions de réaction

Référence

- A simple, efficient and green procedure for Knoevenagel reaction in [MMIm][MSO4] ionic liquid, Catalysis Communications, 2008, 9(8), 1779-1781

Synthetic Routes 7

Conditions de réaction

1.1 Solvents: Toluene ; rt; cooled; 20 - 30 °C; 2 h, rt

Référence

- Method for preparing dialkylimidazolium bis(trifluoromethanesulfonyl)imide as electrolyte additive of lithium-ion battery, China, , ,

Synthetic Routes 8

Conditions de réaction

Référence

- A mild and efficient procedure for alkenols oxyselenocyclization by using ionic liquids, Journal of Physical Organic Chemistry, 2019, 32(5),

Synthetic Routes 9

Conditions de réaction

1.1 Solvents: Toluene ; rt; 2 h, rt

Référence

- Study on preparation of room-temperature ionic liquids 1-alkyl-3-methylimidazole methyl sulfate and its electrical conductivity investigation, Jingxi Yu Zhuanyong Huaxuepin, 2007, 15(10), 16-18

Synthetic Routes 10

Conditions de réaction

1.1 Solvents: Toluene ; 0 °C

Référence

- Electrosynthesis and electrochemical characterisation of polypyrrole in 1-hexyl-2,3-dimethylimidazolium tetrafluoroborate and 1,2-dimethylimidazolium methylsulfate. Application to the detection of copper in aqueous solutions, International Journal of Environmental Analytical Chemistry, 2022, 102(17), 5166-5178

Synthetic Routes 11

Conditions de réaction

1.1 Solvents: Toluene ; < 40 °C; 1 h, rt

Référence

- Synthesis of salidroside analog 4,4-di(4-hydroxyphenyl)pentyl-β-D-glucopyranoside, China, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Solvents: Toluene ; 0 °C; < 40 °C; 1 h, rt

Référence

- Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions, Green Chemistry, 2002, 4(5), 407-413

Synthetic Routes 13

Conditions de réaction

1.1 48 h, rt

Référence

- Volumetric Properties of Aqueous Ionic-Liquid Solutions at Different Temperatures, Journal of Chemical & Engineering Data, 2015, 60(6), 1750-1755

Synthetic Routes 14

Conditions de réaction

Référence

- Preparation of ionic fluids by treatment of amines, phosphines, imidazoles, pyridines, triazoles, and pyrazoles with dialkyl sulfates followed by ion exchange., European Patent Organization, , ,

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Hydrogen peroxide Solvents: Methanol

Référence

- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazoles, Phosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57

Synthetic Routes 16

Conditions de réaction

1.1 Solvents: Toluene ; < 40 °C; 1 h, rt

1.2 Catalysts: Sulfuric acid , Water ; rt → 70 °C

1.2 Catalysts: Sulfuric acid , Water ; rt → 70 °C

Référence

- Alkyl Chain Interaction at the Surface of Room Temperature Ionic Liquids: Systematic Variation of Alkyl Chain Length (R = C1-C4, C8) in both Cation and Anion of [RMIM][R-OSO3] by Sum Frequency Generation and Surface Tension, Journal of Physical Chemistry B, 2009, 113(4), 923-933

Synthetic Routes 17

Conditions de réaction

Référence

- Preparation of quaternary ammonium salt ionic liquid free of halogen ions and Na ions, China, , ,

1,3-Dimethylimidazolium Raw materials

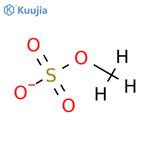

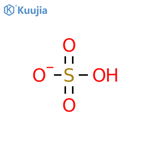

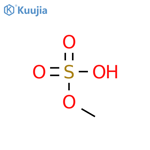

- Sulfuric acid,monomethyl ester

- 1-Methylimidazole

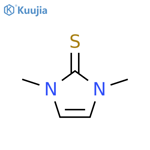

- 1,3-dimethylimidazole-2(3h)-thione

- 1H-Imidazole, 2,3-dihydro-1,3-dimethyl-

1,3-Dimethylimidazolium Preparation Products

1,3-Dimethylimidazolium Littérature connexe

-

Weijia Huang,Danxing Zheng,Changxing Xia,Lejun Feng,Li Dong,Peixue Jiang Phys. Chem. Chem. Phys. 2017 19 16242

-

2. Cu(i)-containing room temperature ionic liquids as selective and reversible absorbents for propyneJin Hyung Kim,Jelliarko Palgunadi,Deb Kumar Mukherjee,Hyun Joo Lee,Honggon Kim,Byoung Sung Ahn,Minserk Cheong,Hoon Sik Kim Phys. Chem. Chem. Phys. 2010 12 14196

-

Victor M. Chernyshev,Oleg V. Khazipov,Maxim A. Shevchenko,Andrey Yu. Chernenko,Alexander V. Astakhov,Dmitry B. Eremin,Dmitry V. Pasyukov,Alexey S. Kashin,Valentine P. Ananikov Chem. Sci. 2018 9 5564

-

Lauren Myles,Rohitkumar G. Gore,Nicholas Gathergood,Stephen J. Connon Green Chem. 2013 15 2740

-

Li Jiang,Bodong Zhang,Guillaume Médard,Ari Paavo Seitsonen,Felix Haag,Francesco Allegretti,Joachim Reichert,Bernhard Kuster,Johannes V. Barth,Anthoula C. Papageorgiou Chem. Sci. 2017 8 8301

45470-32-4 (1,3-Dimethylimidazolium) Produits connexes

- 2138158-45-7(sodium 2-(1H-imidazol-1-yl)ethane-1-sulfinate)

- 1396845-81-0(N-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl-5-phenyl-1,2-oxazole-3-carboxamide)

- 2138805-77-1(1-{4-(1E)-2,3,3,3-tetrafluoroprop-1-en-1-ylphenyl}ethan-1-one)

- 1439902-43-8(1-(4-Fluorobenzyl)-1H-imidazole-5-carboxylic acid)

- 2770494-39-6(2-(3-Aminooxetan-3-yl)-5-bromophenol hydrochloride)

- 1289132-52-0(6-Amino-2-fluoropyridine-3-carbaldehyde)

- 89937-78-0(Methyl 5-hydroxynicotinate hydrochloride)

- 5875-49-0(Meranzin hydrate)

- 1799830-07-1(rac N,N-Didesmethyl-O-desmethyl Venlafaxine Glucuronide)

- 1772609-48-9(4-((1-carboxypentyl)oxy)-2-hydroxy-5-((2-(trifluoromethoxy)phenyl)ethynyl)benzoic acid)

Fournisseurs recommandés

Shanghai Joy Biotech Ltd

Membre gold

Fournisseur de Chine

Lot

Tiancheng Chemical (Jiangsu) Co., Ltd

Membre gold

Fournisseur de Chine

Lot

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

pengshengyue

Membre gold

Fournisseur de Chine

Lot

Shandong Feiyang Chemical Co., Ltd

Membre gold

Fournisseur de Chine

Lot